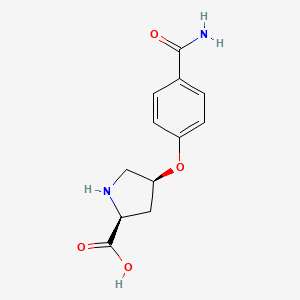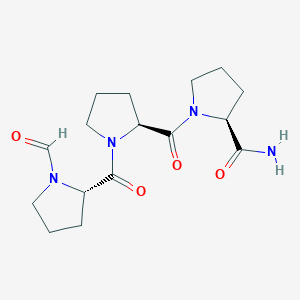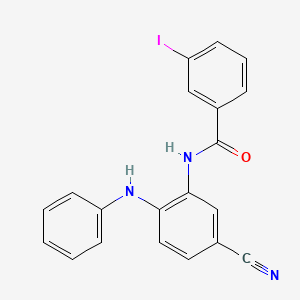
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a methoxyphenyl group at position 5, and a phenyl group at position 6 on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- involves the Suzuki coupling reaction. This reaction typically uses 2,4-dichloropyrimidine as a starting material, which is then reacted with phenylboronic acid and 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to ensure efficient production.
化学反应分析
Types of Reactions
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: As mentioned earlier, this reaction is used for the synthesis of the compound and can also be employed for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Suzuki Coupling: Reagents include phenylboronic acid, 4-methoxyphenylboronic acid, and a palladium catalyst. The reaction is often performed in the presence of a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific nucleophiles or boronic acids used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group replacing one of the chlorine atoms.
科学研究应用
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially important compounds.
作用机制
The mechanism of action of pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-fluorophenylpyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a methoxyphenyl group.
2,4-Dichloro-5-phenylpyrimidine: Lacks the methoxy group at position 5.
Uniqueness
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is unique due to the presence of both a methoxyphenyl and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
651315-80-9 |
|---|---|
分子式 |
C17H12Cl2N2O |
分子量 |
331.2 g/mol |
IUPAC 名称 |
2,4-dichloro-5-(4-methoxyphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2O/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3 |
InChI 键 |
JQFOHCABLFVPPT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)









